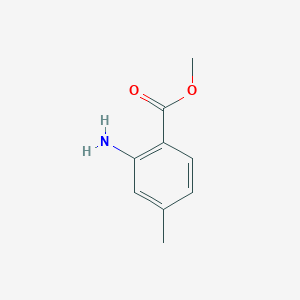

Methyl 2-amino-4-methylbenzoate

Vue d'ensemble

Description

Methyl 2-amino-4-methylbenzoate is a compound with the CAS Number: 18595-17-0 and a molecular weight of 165.19 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of Methyl 2-amino-4-methylbenzoate is represented by the formula C9H11NO2 . The InChI Code for this compound is 1S/C9H11NO2/c1-6-3-4-7 (8 (10)5-6)9 (11)12-2/h3-5H,10H2,1-2H3 .Physical And Chemical Properties Analysis

Methyl 2-amino-4-methylbenzoate is a solid at room temperature . It has a molecular weight of 165.19 . The compound’s InChI Key is VAQBJVZNPBNHGC-UHFFFAOYSA-N .Applications De Recherche Scientifique

Pharmacology

Methyl 2-amino-4-methylbenzoate: is utilized in pharmacological research due to its structural similarity to compounds that exhibit biological activity. It can serve as a precursor or an intermediate in the synthesis of more complex molecules used in drug development. For instance, it may be involved in the synthesis of potential therapeutic agents targeting various diseases due to its amino and ester functional groups, which are common in pharmacologically active compounds .

Agriculture

In agriculture, Methyl 2-amino-4-methylbenzoate could be explored for its pesticidal properties. Related compounds, such as methyl benzoate, have been identified as effective pesticides against a range of agricultural pests. They act as contact toxicants, fumigants, and repellents. Research into Methyl 2-amino-4-methylbenzoate could uncover similar uses, contributing to environmentally safe pest management practices .

Material Science

In material science, this compound’s derivatives could be used to modify the properties of materials. For example, it could be incorporated into polymers to alter their thermal stability, rigidity, or to introduce specific functional groups that can further react to create novel materials with desired properties .

Chemical Synthesis

Methyl 2-amino-4-methylbenzoate: is a valuable building block in organic synthesis. It can be used to construct complex molecular architectures, including natural products and heterocyclic compounds. Its amino group can undergo various transformations, making it versatile for creating a wide array of synthetic targets .

Environmental Science

In environmental science, the study of Methyl 2-amino-4-methylbenzoate can provide insights into the environmental fate of similar compounds. Understanding its degradation pathways and persistence in the environment can help in assessing the ecological impact of related chemicals used in industry and agriculture .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods. Its well-defined structure and properties make it suitable for use in techniques such as NMR, HPLC, LC-MS, and UPLC, which are essential for the qualitative and quantitative analysis of chemical substances .

Safety and Hazards

The compound is associated with several hazard statements including H302-H315-H319-H332-H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information suggests that it should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Mécanisme D'action

Target of Action

Methyl 2-amino-4-methylbenzoate is a chemical compound with the molecular formula C9H11NO2

Mode of Action

The exact mode of action of Methyl 2-amino-4-methylbenzoate is not well-documented. It’s likely that it interacts with its targets in a manner similar to other benzoate derivatives. These compounds often work by binding to their target proteins and modulating their activity, leading to changes in cellular processes .

Biochemical Pathways

Benzoate derivatives are often involved in a variety of biochemical pathways, including those related to inflammation, pain sensation, and neurotransmission .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

Similar compounds often have anti-inflammatory, analgesic, and neuroprotective effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-amino-4-methylbenzoate. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

methyl 2-amino-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQBJVZNPBNHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458645 | |

| Record name | Methyl 2-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-methylbenzoate | |

CAS RN |

18595-17-0 | |

| Record name | Methyl 2-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

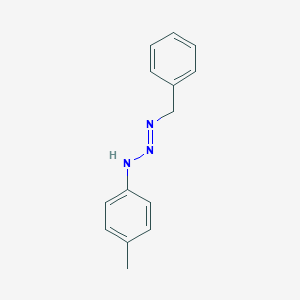

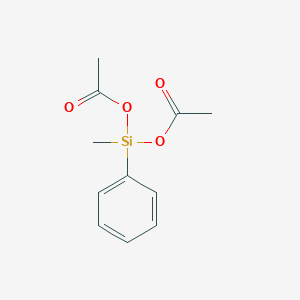

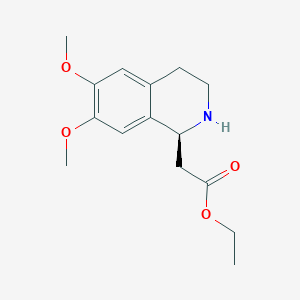

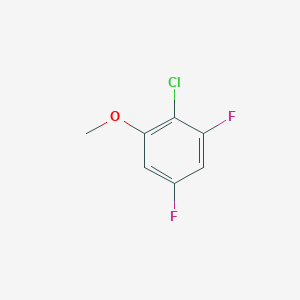

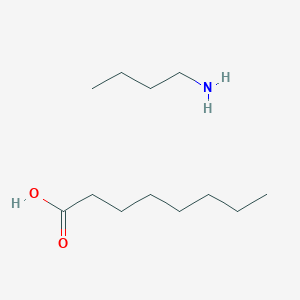

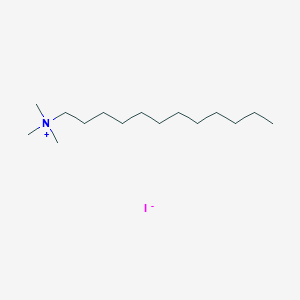

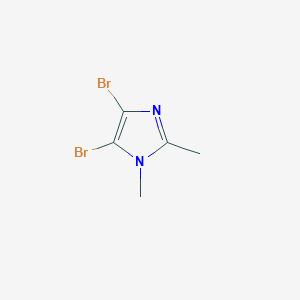

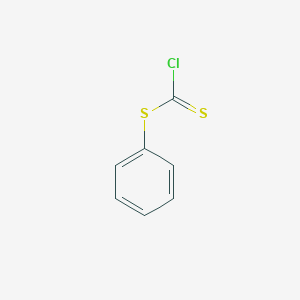

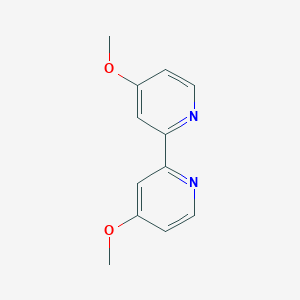

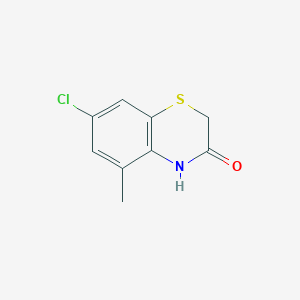

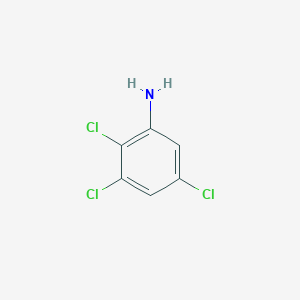

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)

![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)